molecular formula C18H13N3O4S2 B2816835 N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 476465-39-1

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2816835
CAS No.: 476465-39-1
M. Wt: 399.44
InChI Key: YELFVJQGABDJHU-UHFFFAOYSA-N
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Description

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a sophisticated synthetic compound designed for advanced medicinal chemistry and biochemical screening programs. Its molecular architecture incorporates two privileged scaffolds known for diverse bioactivity: the 1,3,4-thiadiazole ring and the 1,3-benzodioxole (piperonyl) system. The 1,3,4-thiadiazole nucleus is a well-established pharmacophore in drug discovery, frequently associated with antimicrobial, anticancer, and anti-inflammatory activities , often through mechanisms involving enzyme inhibition or interaction with biological thiols. The inclusion of the 1,3-benzodioxole moiety, a structure present in many bioactive natural products and synthetic compounds, can significantly influence a molecule's pharmacokinetic profile and its ability to interact with enzyme active sites. The unique integration of these systems via a sulfanyl-acetophenone linker makes this compound a compelling candidate for researchers investigating novel inhibitors of cysteine proteases, other thiol-dependent enzymes, or specific kinase targets. It serves as a valuable chemical tool for probing structure-activity relationships (SAR) in the development of new therapeutic agents for diseases such as cancer, infectious diseases, and neurological disorders. This product is intended for use in high-throughput screening assays, target identification studies, and as a key intermediate in the synthesis of more complex chemical libraries .

Properties

IUPAC Name

N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c22-13(11-4-2-1-3-5-11)9-26-18-21-20-17(27-18)19-16(23)12-6-7-14-15(8-12)25-10-24-14/h1-8H,9-10H2,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELFVJQGABDJHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One possible route could involve the formation of the thiadiazole ring followed by the introduction of the benzodioxole and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure cost-effectiveness and environmental safety. Techniques like continuous flow synthesis and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. Studies have shown that N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2H-1,3-benzodioxole-5-carboxamide demonstrates effectiveness against various bacterial strains. This makes it a potential candidate for developing new antibiotics in response to rising antibiotic resistance.

Anticancer Properties

The compound has been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation. This aspect is crucial for the development of targeted cancer therapies.

Anti-inflammatory Effects

There is emerging evidence that this compound exhibits anti-inflammatory properties. By inhibiting specific inflammatory mediators, it may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Drug Delivery Systems

Due to its unique chemical structure, this compound can be utilized in the formulation of drug delivery systems. Its ability to form stable complexes with various drugs enhances their solubility and bioavailability.

Nanotechnology

The compound has potential applications in nanotechnology for the development of nanoparticles that can be used in drug delivery or imaging agents. The incorporation of thiadiazole derivatives into nanocarriers could improve targeting efficiency and reduce side effects associated with conventional therapies.

Case Studies

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibitory effects.
Study 2Anticancer EffectsInduced apoptosis in breast cancer cell lines; showed potential for use in combination therapy with existing chemotherapeutics.
Study 3Anti-inflammatory PropertiesReduced levels of TNF-alpha and IL-6 in vitro; suggests potential for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins involved in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Table 1: Comparison of Key 1,3,4-Thiadiazole Derivatives

Compound Name (ID from ) Substituents at Position 5 (Thiadiazole) Carboxamide/Acetamide Group Melting Point (°C) Yield (%) Molecular Weight (g/mol) Notable Features
Target Compound 2-oxo-2-phenylethyl sulfanyl 2H-1,3-benzodioxole-5-carboxamide Not reported Not reported Inferred ~410–420 Combines lipophilic benzodioxole with reactive sulfanyl group.
5e () 4-chlorobenzyl sulfanyl 2-(5-isopropyl-2-methylphenoxy)acetamide 132–134 74 Not reported Chlorine substituent enhances electronegativity; phenoxy group may influence solubility .
5h () Benzyl sulfanyl 2-(2-isopropyl-5-methylphenoxy)acetamide 133–135 88 Not reported High yield; bulky isopropyl group may hinder crystallinity .
5m () Benzyl sulfanyl 2-(2-methoxyphenoxy)acetamide 135–136 85 Not reported Methoxy group improves solubility; lower melting point compared to 5h .
Compound 8 () 2-oxo-2-phenylethyl sulfanyl 3-methyl-1-benzofuran-2-carboxamide Not reported Not reported 409.48 Benzofuran analog; similar sulfanyl group but differs in heterocyclic core .

Key Observations :

  • The target compound distinguishes itself with the 2H-1,3-benzodioxole group, which may confer enhanced π-π stacking interactions compared to phenoxy or benzofuran analogs .

Bioactivity

Crystallography

  • The butterfly-shaped conformation observed in 2-(4-methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole () suggests that substituent bulkiness influences molecular packing. The target compound’s benzodioxole group may adopt a planar conformation, enhancing crystal stability .

Biological Activity

N-{5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a compound that integrates thiadiazole and benzodioxole moieties, which are recognized for their diverse biological activities. This article delves into the synthesis, characterization, and biological evaluation of this compound, particularly focusing on its acetylcholinesterase (AChE) inhibition properties and potential therapeutic applications.

Synthesis and Characterization

The compound was synthesized through a multi-step process involving the reaction of appropriate precursors to form the thiadiazole and benzodioxole structures. The chemical structure was confirmed using various spectroscopic methods including NMR (Nuclear Magnetic Resonance) and HRMS (High-Resolution Mass Spectrometry).

Acetylcholinesterase Inhibition

One of the primary biological activities investigated for this compound is its ability to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.

Key Findings:

  • In vitro studies demonstrated that this compound exhibited significant AChE inhibition with an IC50 value of 0.114 ± 0.005 µM , indicating potent activity compared to known inhibitors like donepezil (IC50 = 0.0201 ± 0.0014 µM) .
  • The compound showed no significant inhibition against butyrylcholinesterase, suggesting a selective action towards AChE .

Other Biological Activities

In addition to AChE inhibition, compounds containing thiadiazole and benzodioxole rings have been reported to exhibit various other biological activities including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria.
CompoundActivity AgainstMIC (µg/mL)
4aStaphylococcus spp.32
4bEscherichia coli64

This table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds against specific bacterial strains .

Study on Acetylcholinesterase Inhibition

A detailed study conducted by Göktaş et al. synthesized a similar thiadiazole-benzodioxole derivative and evaluated its AChE inhibitory activity using both in vitro and in silico methods. The study highlighted that the interactions of the compound with key residues in the AChE active site were crucial for its inhibitory effect .

Antinociceptive Effects

Another research effort explored the antinociceptive properties of thiadiazole derivatives in animal models. The findings indicated that certain derivatives significantly reduced pain responses in nociceptive pathways, suggesting potential applications in pain management .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step route:

  • Step 1: Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Step 2: Sulfanyl group introduction using 2-oxo-2-phenylethyl mercaptan in the presence of a base (e.g., K₂CO₃) in ethanol at reflux .
  • Step 3: Carboxamide coupling via activation of the carboxylic acid group (e.g., using HATU or EDC) with the benzodioxole amine. Optimization strategies include:
  • Varying solvents (e.g., DMF for solubility) and catalysts (e.g., DMAP for coupling efficiency).
  • Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • ¹H/¹³C NMR: To verify proton environments (e.g., benzodioxole methylene protons at δ ~5.9 ppm) and carbonyl signals (δ ~170 ppm) .
  • IR Spectroscopy: Identification of functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S–S stretch at ~500 cm⁻¹).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns.
  • Elemental Analysis: Validate purity (>95% for pharmacological studies).

Q. What preliminary assays are used to evaluate its biological activity?

Initial screening involves:

  • Antimicrobial Testing: Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Assays: MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition: Fluorescence-based assays for targets like topoisomerase II or β-lactamase .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected coupling constants) be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign proton-carbon correlations.
  • X-ray Crystallography: Use SHELX or OLEX2 for single-crystal analysis to confirm bond lengths/angles .
  • Computational Modeling: Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).

Q. What strategies are employed to establish structure-activity relationships (SAR) for analogs of this compound?

  • Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing/-donating groups) to assess effects on lipophilicity (logP) and activity .
  • Bioisosteric Replacement: Replace the thiadiazole ring with oxadiazole or triazole to study heterocycle influence on target binding.
  • Pharmacophore Mapping: Use MOE or Schrödinger to identify critical interaction points (e.g., hydrogen bonds with the carboxamide group) .

Q. What experimental approaches are used to identify biological targets and mechanisms of action?

  • Affinity Chromatography: Immobilize the compound on resin to pull down binding proteins from cell lysates.
  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics with purified enzymes/receptors.
  • CRISPR-Cas9 Knockout: Screen gene libraries to identify pathways sensitized to the compound’s effects .

Q. How can computational tools aid in predicting pharmacokinetic properties or toxicity?

  • ADMET Prediction: Use SwissADME or pkCSM to estimate absorption, CYP450 inhibition, and hERG liability.
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., using GROMACS) via lipid bilayer models.
  • Toxicity Profiling: Leverage ProTox-II or Derek Nexus to flag structural alerts (e.g., mutagenic nitro groups).

Q. What methodologies address stability issues (e.g., hydrolysis of the sulfanyl group) during formulation studies?

  • Forced Degradation Studies: Expose the compound to heat, light, and pH extremes (e.g., 0.1N HCl/NaOH) to identify degradation pathways.
  • Lyophilization: Stabilize aqueous solutions by freeze-drying with cryoprotectants (e.g., trehalose).
  • Microencapsulation: Use PLGA nanoparticles to protect labile functional groups .

Data Analysis and Theoretical Frameworks

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data?

  • Metabolite Profiling: Use LC-MS/MS to identify active/inactive metabolites in plasma or tissue homogenates.
  • Pharmacokinetic Modeling: Develop compartmental models (e.g., WinNonlin) to correlate exposure with effect.
  • Tissue Distribution Studies: Radiolabel the compound (¹⁴C or ³H) to track biodistribution .

Q. What theoretical frameworks guide hypothesis-driven research on this compound’s mechanism?

  • Lock-and-Key Model: Investigate steric complementarity with enzyme active sites.
  • Network Pharmacology: Map interactions using STRING or KEGG to identify polypharmacology effects.
  • Free Energy Perturbation (FEP): Quantify binding affinity changes due to structural modifications .

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